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sodium potassium ATPase inhibitor 2 - 124541-52-2

sodium potassium ATPase inhibitor 2

Catalog Number: EVT-1510967
CAS Number: 124541-52-2
Molecular Formula: C9H9FN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium Potassium ATPase Inhibitor 2 is classified as a specific inhibitor of the sodium-potassium ATPase enzyme. It is often studied in the context of cardiovascular diseases, where modulation of ion transport can influence cardiac contractility and rhythm. The compound is part of a broader category of sodium-potassium ATPase inhibitors, which includes well-known agents like digoxin and ouabain, used therapeutically to manage heart failure and arrhythmias .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sodium Potassium ATPase Inhibitor 2 typically involves organic chemical reactions that may include the coupling of various functional groups to create a compound that effectively interacts with the sodium-potassium ATPase enzyme. Specific synthetic pathways can vary based on the desired potency and specificity of the inhibitor. Common methods include:

  • Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions, cyclizations, or coupling reactions to build the molecular framework.
  • Purification Techniques: Following synthesis, compounds are purified using chromatographic methods like high-performance liquid chromatography (HPLC) to ensure purity and efficacy.

Technical details regarding specific reagents, conditions (temperature, pressure), and yields are often documented in specialized literature focusing on medicinal chemistry .

Molecular Structure Analysis

Structure and Data

Sodium Potassium ATPase Inhibitor 2 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the sodium-potassium ATPase enzyme. The structural details typically include:

  • Molecular Formula: C_xH_yN_zO_w (exact formula varies based on specific compound design).
  • Molecular Weight: Typically falls within a range suitable for pharmacological activity (e.g., around 300-600 g/mol).
  • 3D Structure: Often analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate binding sites and conformational dynamics.

The inhibitor's design aims to mimic natural substrates or ligands that interact with the sodium-potassium ATPase, enhancing binding affinity while minimizing off-target effects .

Chemical Reactions Analysis

Reactions and Technical Details

Sodium Potassium ATPase Inhibitor 2 undergoes specific chemical reactions upon interaction with the sodium-potassium ATPase enzyme. Key reactions include:

  • Binding Reaction: The inhibitor binds to the active site of the enzyme, preventing ATP hydrolysis and subsequent ion transport.
  • Conformational Change: Binding induces a conformational change in the enzyme that stabilizes the inhibitor-enzyme complex.

These interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and affinities .

Mechanism of Action

Process and Data

The mechanism by which Sodium Potassium ATPase Inhibitor 2 exerts its effects involves several steps:

  1. Binding: The inhibitor binds to the sodium-potassium ATPase at its active site.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of aspartate residues critical for enzyme activity.
  3. Disruption of Ion Transport: This inhibition leads to decreased transport of sodium out of cells and potassium into cells, disrupting ionic homeostasis.

Data from studies indicate that this inhibition can result in increased intracellular calcium levels, influencing cardiac contractility and potentially leading to therapeutic effects in heart disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Sodium Potassium ATPase Inhibitor 2 may include:

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or ethanol; solubility in water may vary based on functional groups.
  • Stability: Stability under various pH conditions is crucial for therapeutic applications.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, influencing absorption and distribution within biological systems.

These properties are essential for determining pharmacokinetics and bioavailability .

Applications

Scientific Uses

Sodium Potassium ATPase Inhibitor 2 has several scientific applications, particularly in pharmacology and biochemistry:

  • Cardiovascular Research: Used extensively to study mechanisms underlying heart failure and arrhythmias.
  • Cell Physiology Studies: Helps elucidate cellular responses to ionic changes induced by sodium-potassium ATPase modulation.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting ion transport disorders.

Research continues to explore its potential in treating various conditions beyond cardiovascular diseases, including neurodegenerative disorders where ionic imbalances play a role .

Biochemical and Structural Foundations of Sodium Potassium ATPase (Na+/K+-ATPase)

Molecular Architecture of Na⁺/K⁺-ATPase

Subunit Composition: α, β, and FXYD Regulatory Proteins

The Na⁺/K⁺-ATPase is a heteromeric transmembrane protein composed of essential α and β subunits, with many isoforms additionally associating with FXYD regulatory proteins. The catalytic α-subunit (~1000 amino acids, 110 kDa) contains the binding sites for ATP, Na⁺, K⁺, and cardiac glycosides. It features ten transmembrane helices (M1-M10) and three cytoplasmic domains: the actuator (A), nucleotide-binding (N), and phosphorylation (P) domains. The large cytoplasmic loop between M4 and M5 harbors the conserved DKTGT motif responsible for ATP hydrolysis and aspartyl phosphorylation [2] [4].

The glycosylated β-subunit (~370 amino acids) possesses a single transmembrane helix and a large extracellular domain with three N-linked glycosylation sites. Though lacking catalytic activity, it is indispensable for enzyme stability, membrane insertion, and cation affinity modulation. The β-subunit interacts primarily with the α-subunit's M7-M8 ectodomain and facilitates intercellular adhesion in epithelial tissues through trans-homophilic binding [2] [4].

FXYD proteins (γ-subunit) are tissue-specific regulators that modulate pump kinetics in response to physiological demands. These small membrane-associated proteins bind to specific sites in the α/β complex, altering Na⁺ and K⁺ affinity under conditions such as hormonal stimulation or metabolic stress [2] [4].

Table 1: Subunit Composition of Na⁺/K⁺-ATPase

SubunitStructural FeaturesFunctional RoleMolecular Weight
α10 TM helices; A, N, P cytoplasmic domainsCatalytic core; ion translocation; ATP hydrolysis~110 kDa
βSingle TM helix; large glycosylated ectodomainEnzyme stability; membrane trafficking; cell adhesion~55 kDa (core protein)
FXYDSingle TM helix; conserved FXYD motifKinetics modulation; tissue-specific regulation~6.5-15 kDa

Isoform Diversity: Tissue-Specific Expression of α1-4 and β1-3 Subunits

Mammals express four α-isoforms (α1-α4) and three β-isoforms (β1-β3), each with distinct expression patterns and kinetic properties. The α1 isoform (ATP1A1 gene) is ubiquitously expressed and maintains baseline cellular ion homeostasis. α2 is predominant in skeletal and cardiac muscle, astrocytes, and adipocytes; α3 is neuron-specific; while α4 is exclusive to spermatozoa, where it supports motility and acrosomal function [2] [4].

β-subunit isoforms further refine pump characteristics: β1 is broadly expressed, β2 (AMOG) enriches in glial cells, and β3 localizes to testes and lungs. Isoform combinations create tissue-specialized pumps—e.g., α1β1 in kidneys manages Na⁺ reabsorption, while α2β2 in astrocytes regulates K⁺ buffering. Pathological alterations occur in disease; heart failure shows 40% reduced α2 expression in cardiomyocytes, impairing Ca²⁺ handling [2] [4].

Structural Dynamics: Conformational States (E1-P ↔ E2-P Transitions)

The Na⁺/K⁺-ATPase operates via Post-Albers cycle conformational transitions between E1 (high-affinity Na⁺-bound) and E2 (high-affinity K⁺-bound) states. In E1 conformation, the cytoplasmic domains cluster, exposing three Na⁺-binding sites between M4, M5, and M6 helices. ATP hydrolysis and aspartyl phosphorylation (E1-P) trigger a dramatic rearrangement: the A-domain rotates, shifting the ion-binding sites toward the extracellular space, releasing Na⁺. Subsequent E2-P conformation opens extracellular gates, allowing K⁺ occlusion. Dephosphorylation returns the pump to E1, releasing K⁺ intracellularly [3] [7]. These dynamics are energy-intensive, consuming 20-70% of cellular ATP, peaking at 75% in neurons [1] [2].

Catalytic Mechanisms of Ion Transport

ATP Hydrolysis and Phosphorylation-Dephosphorylation Cycles

Ion transport is driven by a tightly coupled cycle of ATP hydrolysis and aspartyl phosphorylation:

  • E1·ATP state: Cytoplasmic Na⁺ and ATP bind cooperatively.
  • Phosphorylation: ATP γ-phosphate transfers to Asp³⁶⁹ (α-subunit), forming E1-P-ADP and occluding 3Na⁺.
  • E1-P → E2-P transition: ADP release triggers A-domain rotation, extracellular gate opening, and Na⁺ release.
  • E2-P·K⁺ state: Two extracellular K⁺ ions bind, inducing dephosphorylation.
  • Dephosphorylation: Inorganic phosphate release promotes K⁺ occlusion and A-domain reset.
  • E2→E1 transition: ATP binding triggers K⁺ release into the cytoplasm [3] [7].

Table 2: Key Catalytic Cycle Intermediates

StateBound LigandsCation OcclusionKey Structural Feature
E1ATP, 3Na⁺Occluded Na⁺Cytoplasmic domains clustered
E1-P (ADP)ADP, 3Na⁺Occluded Na⁺Asp³⁶⁹ phosphorylated
E2-PNone (extracellular)EmptyExtracellular gate open
E2-P·K₂2K⁺ (extracellular)NoneK⁺ bound to exofacial sites
E2(K₂)NoneOccluded K⁺Asp³⁶⁹ dephosphorylated

Ion-Binding Sites: Affinity for Na⁺ and K⁺ in E1 vs. E2 States

Ion selectivity is governed by distinct binding site geometries in E1 and E2 conformations. In E1 state, residues Glu³²⁷, Asp⁸⁰⁸, and Lys⁷⁷⁷ (M4, M5, M6 helices) coordinate three Na⁺ ions with millimolar affinity. The narrow, dehydrated pore excludes larger K⁺. After transition to E2-P, the binding pocket expands and protonates, favoring K⁺ coordination by backbone carbonyls (M4) and side chains (Tyr³⁷⁸, Glu⁹⁵⁴). This switch reduces Na⁺ affinity 1,000-fold while increasing K⁺ affinity 10-fold [3] [7]. The gradients sustained are steep: intracellular Na⁺ (10 mM) vs. extracellular (145 mM), and intracellular K⁺ (100 mM) vs. extracellular (4 mM) [1] [2].

Classification and Mechanisms of Sodium Potassium ATPase Inhibitors

Properties

CAS Number

124541-52-2

Product Name

sodium potassium ATPase inhibitor 2

Molecular Formula

C9H9FN2O

Synonyms

sodium potassium ATPase inhibitor 2

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